molecular formula C17H19ClN4O2 B2726874 N-(4-chlorobenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide CAS No. 2034276-36-1

N-(4-chlorobenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide

Numéro de catalogue B2726874
Numéro CAS: 2034276-36-1
Poids moléculaire: 346.82
Clé InChI: VLBIVJUFZIZTHL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-chlorobenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide, also known as JNJ-193, is a small molecule inhibitor that has been studied for its potential therapeutic applications. It is a member of the piperidine class of compounds, which have been shown to have a range of biological activities.

Mécanisme D'action

The mechanism of action of N-(4-chlorobenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide involves the inhibition of JAK2, FLT3, and c-Kit kinases. These kinases are involved in various cellular processes, including cell growth, differentiation, and survival. Inhibition of these kinases results in the suppression of these cellular processes, which can lead to the therapeutic effects observed with N-(4-chlorobenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide has been shown to have biochemical and physiological effects in various disease models. In cancer models, it has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In autoimmune disease models, it has been shown to reduce inflammation and suppress the immune response. In inflammatory disease models, it has been shown to reduce inflammation and improve symptoms.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-chlorobenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and used in various assays. It has been shown to have inhibitory activity against several kinases, making it a useful tool for studying the role of these kinases in various cellular processes. However, there are also some limitations to using N-(4-chlorobenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide in lab experiments. It may have off-target effects on other kinases, which can complicate the interpretation of results. Additionally, the optimal concentration and duration of treatment may vary depending on the cell type and experimental conditions.

Orientations Futures

There are several future directions for the study of N-(4-chlorobenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide. One direction is the further characterization of its mechanism of action and its effects on other cellular processes. Another direction is the development of more potent and selective inhibitors of JAK2, FLT3, and c-Kit kinases. Additionally, the therapeutic potential of N-(4-chlorobenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide in various diseases should be further explored in preclinical and clinical studies.

Méthodes De Synthèse

The synthesis of N-(4-chlorobenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide has been described in the literature. One method involves the reaction of 4-chlorobenzylamine with 4-chloropyrimidine-5-carboxylic acid, followed by cyclization with piperidine-1-carboxylic acid. Another method involves the reaction of 4-chlorobenzylamine with 4-chloropyrimidine-5-carboxylic acid, followed by coupling with piperidine-1-carboxylic acid using a coupling agent such as EDCI.

Applications De Recherche Scientifique

N-(4-chlorobenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have inhibitory activity against several kinases, including JAK2, FLT3, and c-Kit. These kinases are involved in various cellular processes, including cell growth, differentiation, and survival. Inhibition of these kinases has been shown to have therapeutic potential in cancer, autoimmune diseases, and inflammatory diseases.

Propriétés

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-pyrimidin-4-yloxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c18-14-5-3-13(4-6-14)10-20-17(23)22-9-1-2-15(11-22)24-16-7-8-19-12-21-16/h3-8,12,15H,1-2,9-11H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBIVJUFZIZTHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCC2=CC=C(C=C2)Cl)OC3=NC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.